Pyridine-2,6-diethanol
Overview
Description
Pyridine-2,6-diethanol, also known as 2,6-bis(hydroxymethyl)pyridine, is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two hydroxymethyl groups are attached to the second and sixth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,6-diethanol can be synthesized through several methods. One common approach involves the oxidation of 2,6-dimethylpyridine using potassium permanganate, which yields 2,6-pyridinedicarboxylic acid. This intermediate is then reduced to produce this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic processes. For instance, the gas-phase synthesis of pyridine bases over shape-selective catalysts like ZSM-5 zeolite has been explored . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,6-diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-bis(hydroxymethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine-2,6-diethanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-2,6-diethanol involves its ability to act as a chelating agent, forming stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound can interact with various molecular targets, including enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.
2,6-Dimethylpyridine: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Pyridine-2,6-dicarbinol: Another derivative with similar functional groups but different reactivity.
Uniqueness: Pyridine-2,6-diethanol is unique due to its dual hydroxymethyl groups, which enhance its reactivity and versatility in forming various derivatives and complexes. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-4-8-2-1-3-9(10-8)5-7-12/h1-3,11-12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWBJJFJGROCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148209 | |
Record name | Pyridine-2,6-diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-36-7 | |
Record name | 2,6-Pyridinediethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-2,6-diethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2,6-diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,6-diethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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